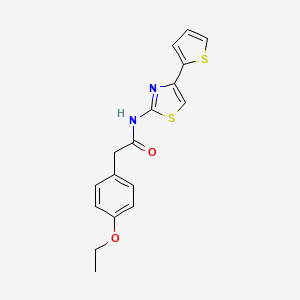

2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNGFVFNUBGETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Synthesis

The compound can be synthesized through a series of reactions involving 4-ethoxybenzaldehyde and thiophene-2-carbaldehyde, typically under reflux conditions using solvents such as ethanol or methanol. The reaction may involve condensation followed by reduction to yield the desired product.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. A study on related thiazole compounds indicated that modifications to the N-aryl amide group significantly influenced their in vitro activities against Plasmodium falciparum, with some derivatives exhibiting high potency and low cytotoxicity in HepG2 cell lines .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

| This compound | TBD | TBD |

Anticancer Activity

Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds have shown significant anticancer activity against A549 and C6 tumor cell lines, indicating their potential as therapeutic agents . The mechanisms often involve the modulation of apoptotic pathways, leading to cell death in malignant cells.

Case Study: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects using MTT assays and caspase activation assays. Compounds with specific substituents exhibited enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to observed biological effects. Specifically, they may inhibit key enzymes involved in metabolic pathways or influence receptor-mediated signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Substituent Effects : The ethoxyphenyl group in the target compound is bulkier and more lipophilic than methoxy or chloro substituents in analogs like compounds 13 and 14 . This may enhance membrane permeability but reduce aqueous solubility.

- Thiophene vs. Phenyl : The thiophen-2-yl group (in the target) introduces sulfur-based electronic effects, differing from the electron-withdrawing chloro or electron-donating methoxy groups in analogs .

- Molecular Weight : The target’s molecular weight (~380–400) is comparable to coumarin-linked derivatives (e.g., compound 5, MW 378.25) but lower than piperazine-containing analogs (e.g., compound 14, MW 426.96) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide?

- Methodology :

- Step 1 : React 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to form the thiazole-acetamide core .

- Step 2 : Introduce the 4-ethoxyphenyl moiety via nucleophilic substitution or coupling reactions. For example, use triethylamine as a catalyst in dimethyl ketone to facilitate acetamide bond formation .

- Step 3 : Purify intermediates via recrystallization (e.g., absolute ethanol) and monitor reaction progress using TLC .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- Melting Point Analysis : Determine purity (e.g., compounds with >85% yield typically show sharp melting points, as seen in thiazole derivatives with 269–315°C ranges) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., acetamide carbonyl signals at ~168–170 ppm) and IR (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight and elemental composition (e.g., [M+H]⁺ peaks for thiazole-acetamide derivatives) .

Q. What initial biological screenings are recommended for this compound?

- Assays :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : Screen via MTT assays on cancer cell lines (e.g., IC₅₀ values for thiazole derivatives range from 5–50 µM) .

- Enzyme Inhibition : Evaluate COX-1/2 inhibition using fluorometric or colorimetric kits (e.g., % inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can structural optimization enhance bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate lipophilicity and target binding .

- Heterocycle Modification : Substitute thiophene with pyridine or triazole rings to improve solubility or selectivity .

- Data-Driven Optimization : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases .

Q. How to resolve contradictions in biological activity data?

- Case Study : If antimicrobial activity varies between studies:

- Variable Control : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar, 37°C incubation).

- Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization (e.g., chiral HPLC for stereoisomers) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-phenyl vs. 4-ethoxyphenyl derivatives) to identify substituent-driven trends .

Q. What strategies assess pharmacokinetic properties?

- In Silico Tools :

- logP Calculation : Use Molinspiration or ACD/Labs to predict lipophilicity (e.g., logP ~2.5–3.5 for thiazole-acetamides) .

- Metabolic Stability : Simulate CYP450 metabolism via Schrödinger’s ADMET Predictor.

- In Vitro Models :

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

- Caco-2 Permeability : Assess intestinal absorption potential .

Q. How to design toxicity and safety profiling studies?

- Toxicity Assays :

- Acute Toxicity : Perform OECD 423 tests on rodents (dose range: 50–2000 mg/kg).

- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to detect mutagenicity .

- Handling Protocols :

- PPE Requirements : Use nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Target Identification :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- Protein Binding : Use SPR (Surface Plasmon Resonance) to measure affinity for COX-2 (KD values) .

- Pathway Analysis :

- RNA Sequencing : Compare gene expression profiles in treated vs. untreated cancer cells .

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.